4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine
Description
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine (CAS: 358665-74-4) is a sulfonamide derivative featuring a morpholine ring attached to a substituted aromatic sulfonyl group. The compound’s structure includes a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, which significantly influences its electronic and steric properties. This structural motif is commonly explored in medicinal and agrochemical research due to sulfonamides’ versatile biological activity .
The synthesis of this compound typically involves organometallic reagents (e.g., Grignard reagents), sulfur dioxide surrogates like DABSO (dibenzothiophene sulfone), and amines under controlled conditions. For instance, analogous sulfonamides are synthesized via reaction pathways involving aryl bromides, sodium hypochlorite, and morpholine in tetrahydrofuran (THF) at low temperatures (-40°C), followed by purification via flash column chromatography .
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSUVJCGXKOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Coupling Reactions: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides
Reduction: Sulfides
Coupling: Biaryl compounds
Scientific Research Applications
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit sulfonamide enzymes, leading to the disruption of metabolic processes in cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The bromine and methoxy substituents on the phenyl ring distinguish 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine from related sulfonylmorpholine derivatives. Below is a comparative analysis with structurally similar compounds:
Key Observations:
Substituent Effects on Melting Points:
- Electron-withdrawing groups (e.g., Br, Cl) generally increase melting points compared to methoxy derivatives. For example, 4-((3-Chlorophenyl)sulfonyl)morpholine (3w) melts at 144.2–145.2°C, while methoxy-substituted analogs (e.g., 3v, 125.9–127.3°C) have lower melting points due to reduced polarity .
- Bulky substituents like trifluoromethoxy (OCF₃) render 4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine (3o) an oil, likely due to disrupted crystallinity .
Biological Activity:
- Chlorine and bromine substituents enhance antimicrobial activity. For instance, 4-((3-Chlorophenyl)sulfonyl)morpholine (3w) shows marked efficacy against ESBL-producing E. coli .
- Methoxy derivatives (e.g., 4-((4-Methoxyphenyl)sulfonyl)morpholine) exhibit herbicidal properties, attributed to their ability to disrupt plant cell membranes .
Synthetic Accessibility:
- Brominated derivatives (e.g., this compound) require precise stoichiometry of Grignard reagents (e.g., 3-bromo-4-methoxyphenylmagnesium bromide) and DABSO to avoid side reactions .
- Chlorinated analogs are synthesized using cheaper starting materials (e.g., 3-chlorophenyl bromide), but bromine offers better leaving-group capability in subsequent cross-coupling reactions .
Stability and Reactivity
- The bromine atom in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), making it a valuable intermediate in synthesizing complex molecules. In contrast, methoxy or trifluoromethoxy groups are less reactive in such transformations .
- Sulfonamides with electron-deficient aromatic rings (e.g., 3-CF₃) exhibit higher stability under acidic conditions compared to methoxy-substituted derivatives .
Biological Activity
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group attached to a bromo-methoxyphenyl moiety. Its molecular formula is CHBrNOS, indicating the presence of key functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation. For instance, it may target pathways like the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, promoting programmed cell death through modulation of various signaling pathways.
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar sulfonamide compounds highlight the importance of specific substitutions on the phenyl ring:
- Bromine Substitution : The presence of bromine at the 3-position enhances the antiproliferative activity compared to unsubstituted analogs. For example, compounds with ortho-bromo substitutions have shown increased potency against cancer cell lines .
- Methoxy Group : The methoxy group at the 4-position contributes positively to the compound's biological activity, as evidenced by comparative studies where modifications led to reduced efficacy .
Antiproliferative Activity
The following table summarizes the antiproliferative activity (IC50 values) of this compound and related analogs against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | DLD-1 (colon cancer) | 5.0 |
| TASIN Analog 1 | DLD-1 | 30 pM |
| TASIN Analog 2 | HCT116 | >1000 |
| Unsubstituted Phenyl Sulfonamide | DLD-1 | >1000 |
These results indicate that this compound demonstrates significant potency against colon cancer cells with a favorable profile compared to other analogs.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Colon Cancer Models : In vitro studies have demonstrated that this compound effectively inhibits the growth of colon cancer cells with specific genetic mutations, showcasing its potential for targeted therapy .
- Synergistic Effects : Research has indicated that this compound may exhibit synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy while potentially reducing side effects .
Q & A
Basic: What are the recommended synthetic routes for 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of morpholine with a brominated methoxyphenyl precursor. A key step is the coupling of 3-bromo-4-methoxyphenylsulfonyl chloride with morpholine under inert conditions. To optimize purity:
- Use column chromatography (e.g., DCM/MeOH gradients) for intermediate purification .
- Recrystallization in solvents like ethyl acetate or acetonitrile improves final compound purity (>90%) .
- Monitor reaction progress via TLC or HPLC to isolate byproducts early .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Analyze , , and (if applicable) spectra to confirm substituent positions and sulfonyl-morpholine linkage .
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and bond angles, especially for chiral centers or planar sulfonyl groups .
- Mass Spectrometry (MS): Validate molecular weight (e.g., 320.20 g/mol for related analogs) and detect impurities .
Basic: What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous buffers (pH 7.4) for biological assays .
- Stability: Conduct accelerated degradation studies under UV light, varying pH (2–9), and elevated temperatures (40–60°C) to identify decomposition pathways .
- Store the compound in anhydrous, dark conditions at -20°C to prevent sulfonyl group hydrolysis .
Advanced: How can computational methods like QSAR predict the antibacterial activity of this compound?
Methodological Answer:
- Build Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP, topological polar surface area, and electronic parameters (e.g., Hammett constants) .
- Validate models with cross-validation () and external test sets. Prioritize derivatives with predicted IC values <100 µM against target pathogens (e.g., A. baumannii) .
- Combine with molecular docking to assess binding to bacterial targets (e.g., penicillin-binding proteins) .
Advanced: What mechanisms underlie its potential antibacterial activity, and how can bioactivity be validated experimentally?
Methodological Answer:
- Mechanistic Hypotheses: The sulfonyl group may inhibit bacterial enzymes (e.g., dihydropteroate synthase), while the morpholine ring enhances membrane permeability .
- Validation Experiments:
- Perform time-kill assays against multidrug-resistant (MDR) strains to assess bactericidal vs. bacteriostatic effects.
- Measure inhibition zones in disk diffusion assays (e.g., 16–22 mm for active analogs) .
- Use proteomic profiling to identify disrupted metabolic pathways .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Replication: Repeat assays under identical conditions (e.g., Mueller-Hinton agar, 37°C) to control for methodological variability .
- Strain-Specific Analysis: Test activity against diverse clinical isolates to account for genetic heterogeneity in bacterial targets .
- Dose-Response Curves: Calculate EC values with 95% confidence intervals to statistically validate potency claims .
Advanced: What strategies improve selectivity for target vs. off-target interactions in cellular models?
Methodological Answer:
- Counter-Screening: Test against human cell lines (e.g., HEK293) to assess cytotoxicity (CC >10 µM for selectivity) .
- Proteome-Wide Profiling: Use affinity chromatography or thermal shift assays to identify off-target binding proteins .
- Structural Modifications: Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to refine binding specificity .
Advanced: How can researchers leverage its sulfonyl-morpholine scaffold for novel drug discovery?
Methodological Answer:
- Scaffold Hopping: Replace the bromophenyl group with bioisosteres (e.g., trifluoromethyl, nitrile) to enhance bioavailability .
- Fragment-Based Design: Use the sulfonyl-morpholine core as a fragment library anchor for combinatorial chemistry .
- ADMET Optimization: Modify logD values (aim for 1–3) and reduce hERG channel binding to improve pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
